molecular formula C8H8IN3O B12833784 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine CAS No. 1226903-86-1

5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine

Katalognummer: B12833784
CAS-Nummer: 1226903-86-1
Molekulargewicht: 289.07 g/mol
InChI-Schlüssel: DKAGAQINNIOALI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with ethoxy and iodine substituents at the 5 and 3 positions, respectively.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine can be achieved through various synthetic routes. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. For example, refluxing a mixture of pyrazole and a 1,3-dicarbonyl compound in 1,4-dioxane, followed by the addition of phosphorus oxychloride, can yield the desired pyrazolopyridine derivative . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The ethoxy group at the 5-position can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It has shown promise in the development of drugs targeting various diseases.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

    Chemical Biology: The compound is employed in chemical biology research to investigate the interactions between small molecules and biological targets.

    Industrial Applications: It is used in the synthesis of more complex molecules and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the pyrazolopyridine scaffold.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine core but differ in the position and nature of the substituents.

    2H-Pyrazolo[3,4-b]pyridines: These isomers have the pyrazole ring fused to the pyridine ring in a different orientation.

    Substituted Pyrazolopyridines: Compounds with various substituents at different positions on the pyrazolopyridine scaffold.

Uniqueness

5-Ethoxy-3-iodo-1H-pyrazolo[4,3-B]pyridine is unique due to the specific combination of ethoxy and iodine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

1226903-86-1

Molekularformel

C8H8IN3O

Molekulargewicht

289.07 g/mol

IUPAC-Name

5-ethoxy-3-iodo-2H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H8IN3O/c1-2-13-6-4-3-5-7(10-6)8(9)12-11-5/h3-4H,2H2,1H3,(H,11,12)

InChI-Schlüssel

DKAGAQINNIOALI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC2=C(NN=C2C=C1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.